molecular formula C25H36O4 B1164376 ent-3Beta-Tigloyloxykaur-16-en-19-oic acid CAS No. 79406-09-0

ent-3Beta-Tigloyloxykaur-16-en-19-oic acid

Cat. No. B1164376
CAS RN: 79406-09-0
M. Wt: 400.5 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthetic approaches for ent-kaurane derivatives typically start from natural diterpenoids such as ent-kaur-16-en-19-oic acid, available from plant sources like sunflower (Helianthus annuus L.) waste. Techniques involve chemical modifications to introduce functional groups or to rearrange the molecular structure, aiming to enhance the compound's biological activities or to study its chemical behavior (Morarescu et al., 2020).

Molecular Structure Analysis

The molecular structure of ent-3Beta-Tigloyloxykaur-16-en-19-oic acid and related compounds has been elucidated through various spectroscopic methods, including HR-FAB-MS, 1D and 2D NMR, and X-ray crystallography. These techniques confirm the presence of specific functional groups and the overall three-dimensional configuration of the molecule, which are crucial for understanding its chemical reactivity and interaction with biological targets (S. Marquina et al., 2009).

Chemical Reactions and Properties

Ent-kaurane diterpenoids undergo various chemical reactions, including hydroxylation and glucosidation, when incubated with microbial species like Bacillus megaterium and Aspergillus niger. These transformations yield novel compounds with potentially enhanced or modified biological activities, showcasing the chemical versatility of the ent-kaurane skeleton (Li-Ming Yang et al., 2004).

Scientific Research Applications

Proliferative Activity

Research on ent-kaurenoic acid derivatives, including similar compounds to ent-3Beta-Tigloyloxykaur-16-en-19-oic acid, has shown significant activity in proliferating peripheral blood mononuclear cells (hPBMC). Two derivatives, specifically 2beta,16alpha,17-trihydroxy-ent-kauran-19-oic acid and 3beta,16alpha,17-trihydroxy-ent-kauran-19-oic acid, exhibited notable activity on lymphocytes (Ohkoshi et al., 2004).

Bacteriolytic Effects

A study on ent-16-Kauren-19-oic acid, a structurally similar compound, revealed strong activity against gram-positive bacteria. It demonstrated a bacteriolytic effect, specifically against Bacillus cereus and Staphylococcus aureus. The study indicated that ent-16-Kauren-19-oic acid acts as a respiratory chain uncoupler in bacteria, leading to bacterial lysis (Torres-Bustos et al., 2009).

Antihypertensive Activity

In another study, ent-16beta-Hydroxybeyeran-19-oic acid and its metabolites were evaluated for their antihypertensive effects. This study is relevant as it explores the potential cardiovascular effects of compounds similar to this compound. Some metabolites showed more potency than the parent compound in antihypertensive activity (Yang et al., 2004).

Allelopathic Activity

Fusarium proliferatum, upon biotransformation of ent-16-oxo-17-norkauran-19-oic acid, yielded a 2beta-hydroxy derivative. This compound was evaluated for allelopathic activity, affecting the growth of radicals and shoots of Lactuca sativa (lettuce). This study highlights the potential use of similar compounds in agricultural applications (Rocha et al., 2010).

properties

IUPAC Name

(1S,4S,5S,6R,9S,10R,13R)-5,9-dimethyl-6-[(E)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O4/c1-6-15(2)21(26)29-20-10-11-23(4)18(24(20,5)22(27)28)9-12-25-13-16(3)17(14-25)7-8-19(23)25/h6,17-20H,3,7-14H2,1-2,4-5H3,(H,27,28)/b15-6+/t17-,18+,19+,20-,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVOJPQEMAKKFV-ZRAJGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CCC2(C3CCC4CC3(CCC2C1(C)C(=O)O)CC4=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1CC[C@]2([C@@H]3CC[C@@H]4C[C@@]3(CC[C@@H]2[C@]1(C)C(=O)O)CC4=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ent-3Beta-Tigloyloxykaur-16-en-19-oic acid
Reactant of Route 2
ent-3Beta-Tigloyloxykaur-16-en-19-oic acid
Reactant of Route 3
ent-3Beta-Tigloyloxykaur-16-en-19-oic acid
Reactant of Route 4
Reactant of Route 4
ent-3Beta-Tigloyloxykaur-16-en-19-oic acid
Reactant of Route 5
ent-3Beta-Tigloyloxykaur-16-en-19-oic acid
Reactant of Route 6
ent-3Beta-Tigloyloxykaur-16-en-19-oic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.